molecular formula C13H20O2 B12564598 [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde CAS No. 183604-43-5

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde

Cat. No.: B12564598
CAS No.: 183604-43-5
M. Wt: 208.30 g/mol
InChI Key: NYHJZEXASUQGCG-VXGBXAGGSA-N
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Description

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is an organic compound with a complex structure that includes a cyclohexyl group and an oxocyclopentyl group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Various substituents can be introduced at different positions of the cyclohexyl or oxocyclopentyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and oxocyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetaldehyde: Lacks the oxocyclopentyl group, making it less complex.

    2-Oxocyclopentylacetaldehyde: Lacks the cyclohexyl group, resulting in different chemical properties.

Uniqueness

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is unique due to the presence of both cyclohexyl and oxocyclopentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

183604-43-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[(1R,3R)-3-cyclohexyl-2-oxocyclopentyl]acetaldehyde

InChI

InChI=1S/C13H20O2/c14-9-8-11-6-7-12(13(11)15)10-4-2-1-3-5-10/h9-12H,1-8H2/t11-,12-/m1/s1

InChI Key

NYHJZEXASUQGCG-VXGBXAGGSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2CC[C@@H](C2=O)CC=O

Canonical SMILES

C1CCC(CC1)C2CCC(C2=O)CC=O

Origin of Product

United States

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